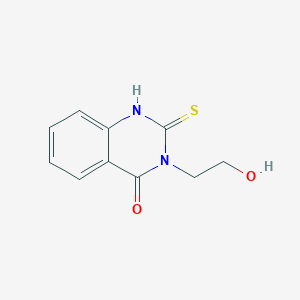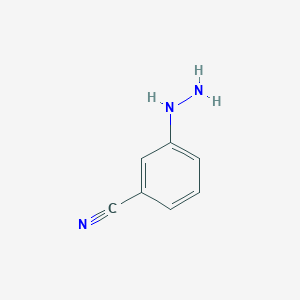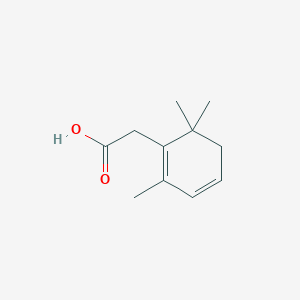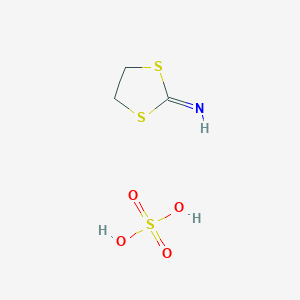![molecular formula C4H8B2S4 B102774 [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- CAS No. 19167-79-4](/img/structure/B102774.png)
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is a chemical compound that has been extensively studied for its potential applications in various fields. It is a heterocyclic compound that consists of two boron atoms, two sulfur atoms, and four carbon atoms.
作用機序
The mechanism of action of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is not fully understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors by facilitating the movement of electrons through the material.
生化学的および生理学的効果
There is currently no research available on the biochemical and physiological effects of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-. As a result, it is important to exercise caution when handling the compound and to follow proper safety protocols.
実験室実験の利点と制限
One of the main advantages of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- is its high electron mobility, which makes it a promising candidate for use in organic electronics. However, the compound is also highly reactive and can be difficult to handle, which can pose challenges in lab experiments.
将来の方向性
There are several potential future directions for research on [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the exploration of the compound's potential applications in other fields such as energy storage and catalysis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential biochemical and physiological effects.
合成法
The synthesis of [1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- can be achieved through various methods. One of the most common methods is the reaction of 1,2-dithiolene with boron trichloride in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 1,2-dithiolene with boron tribromide in the presence of a Lewis acid catalyst. The synthesized compound can then be purified through various techniques such as column chromatography or recrystallization.
科学的研究の応用
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of various organic semiconductors and has shown promising results in the development of organic field-effect transistors and organic light-emitting diodes.
特性
CAS番号 |
19167-79-4 |
|---|---|
製品名 |
[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro- |
分子式 |
C4H8B2S4 |
分子量 |
206 g/mol |
IUPAC名 |
2,3,7,8-tetrahydro-[1,4,2,3]dithiadiborinino[2,3-b][1,4,2,3]dithiadiborinine |
InChI |
InChI=1S/C4H8B2S4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H2 |
InChIキー |
MSJHXPBZWHQHIR-UHFFFAOYSA-N |
SMILES |
B12B(SCCS1)SCCS2 |
正規SMILES |
B12B(SCCS1)SCCS2 |
同義語 |
Tetrahydro[1,4,2,3]dithiadiborino[2,3-b][1,4,2,3]dithiadiborin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



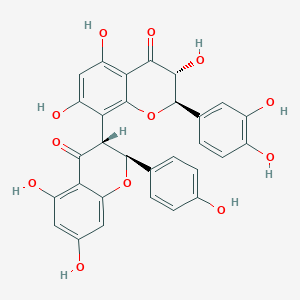
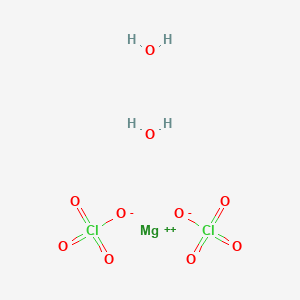
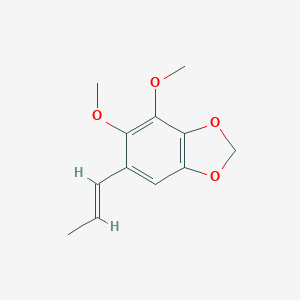

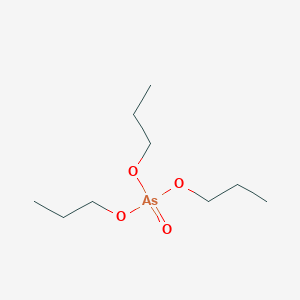
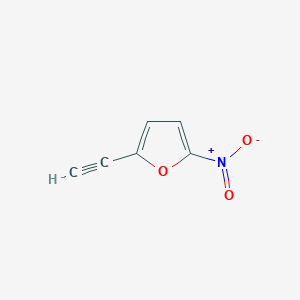
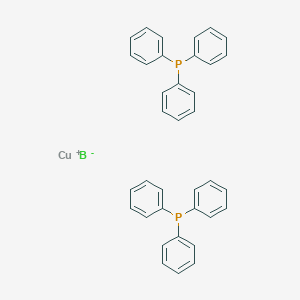
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
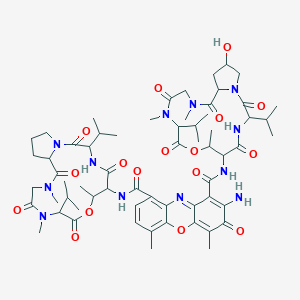
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
